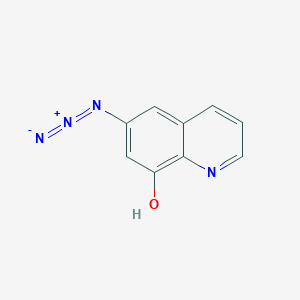

6-Azidoquinolin-8-ol

Description

Structure

3D Structure

Properties

CAS No. |

88609-19-2 |

|---|---|

Molecular Formula |

C9H6N4O |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

6-azidoquinolin-8-ol |

InChI |

InChI=1S/C9H6N4O/c10-13-12-7-4-6-2-1-3-11-9(6)8(14)5-7/h1-5,14H |

InChI Key |

YZXHSABHYLVXDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 6 Azidoquinolin 8 Ol Systems

Cycloaddition Reactions of the Azide (B81097) Group

The azide functional group on the 6-azidoquinolin-8-ol scaffold is a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions. These reactions, particularly with alkynes, provide a robust and efficient means to construct more complex molecular architectures, linking the quinolinol core to other chemical entities. The most prominent among these are the metal-catalyzed and strain-promoted azide-alkyne cycloadditions, which offer high yields and exceptional control over the resulting product's regiochemistry.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," celebrated for its reliability, specificity, and biocompatibility. researchgate.netrsc.org This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, facilitated by a copper(I) catalyst, to form a stable 1,2,3-triazole ring. numberanalytics.comresearchgate.net The reaction proceeds under mild conditions, often in aqueous solvents, and demonstrates broad functional group tolerance. researchgate.netnih.gov For quinoline-based systems, such as this compound and its analogs, CuAAC provides an effective method for conjugation. A notable example involves the reaction of the analogous compound, 5-azidoquinoline-8-ol, with various alkynes to produce fluorescent triazole derivatives. nih.govacs.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This high degree of control is a direct consequence of the copper-mediated reaction mechanism. nih.gov The reaction of an azide, such as this compound, with a terminal alkyne in the presence of a Cu(I) catalyst will reliably yield the corresponding 1-(quinolin-8-ol)-4-substituted-1,2,3-triazole. This regioselectivity has been consistently demonstrated across a wide range of substrates. rsc.orgrsc.org For instance, the synthesis of 5-(4-substituted-1H-1,2,3-triazol-1-yl)quinoline-8-ol from 5-azidoquinoline-8-ol proceeds with 100% regioselectivity for the 1,4-isomer. nih.govacs.org

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Regioselectivity | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Azidoquinoline-8-ol | Terminal Alkynes | CuI, Ascorbic Acid | 5-(4-substituted-1H-1,2,3-triazol-1-yl)quinoline-8-ol | 1,4-disubstituted | 100% | nih.govacs.org |

The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. mdpi.com Common catalyst sources include Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), or the in situ reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov The choice of solvent can also play a role, with mixtures of water and organic solvents like alcohols or DMF being common. nih.govbeilstein-journals.org

Ligands are crucial for enhancing reaction rates and stabilizing the catalytically active Cu(I) oxidation state, particularly in aqueous or biological media. researchgate.netnih.gov Amines and N-heterocyclic ligands are widely used. beilstein-journals.org One of the most effective and widely used accelerating ligands is tris(benzyltriazolylmethyl)amine (TBTA), which protects the Cu(I) ion from oxidation and disproportionation. nih.gov The use of appropriate ligands can dramatically increase reaction efficiency, allowing for lower catalyst loadings and faster reaction times. mdpi.comresearchgate.net For example, the synthesis of a quinoline-triazole conjugate from 5-azidoquinoline-8-ol was efficiently catalyzed by CuI in a DMF/4-methylpiperidine solvent system at room temperature, highlighting the role of the amine in facilitating the reaction. nih.govacs.org The nature of the counter-ion in the copper salt can also influence catalytic activity. mdpi.com

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. beilstein-journals.orgnih.gov It is now widely accepted that the reaction does not proceed via a concerted [3+2] cycloaddition. Instead, it involves a stepwise pathway mediated by copper. nih.govnih.gov

The catalytic cycle is generally understood to begin with the formation of a copper(I) acetylide complex from the terminal alkyne. nih.govnih.gov This step significantly increases the nucleophilicity of the alkyne's terminal carbon. nih.gov The organic azide then coordinates to the copper center, bringing the two reactants into proximity. nih.gov The key bond-forming step is the cyclization to form a six-membered copper-containing intermediate (a cuprated triazole). nih.govresearchgate.net Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue. beilstein-journals.orgresearchgate.net Some studies suggest the involvement of dinuclear copper acetylide complexes as the key catalytic species, which may offer a lower energy pathway for the cycloaddition. nih.govresearchgate.net

While CuAAC is highly effective, the requirement for a copper catalyst can be a limitation in certain biological applications due to potential cytotoxicity. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. nih.gov This reaction leverages the high ring strain of a cyclooctyne, which dramatically increases the alkyne's reactivity towards azides. mdpi.com

In SPAAC, an azide such as this compound can react directly with a strained alkyne, like a derivative of dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for any metal catalyst. mdpi.com The reaction proceeds rapidly at ambient or physiological temperatures and results in the formation of a stable triazole conjugate. rsc.orgnih.gov This bioorthogonal conjugation strategy is exceptionally useful for labeling and modifying molecules in complex biological environments. nih.gov The kinetics and progress of SPAAC reactions can be monitored in real-time using techniques like attenuated total reflectance infrared (ATR-IR) spectroscopy by observing the disappearance of the characteristic azide vibrational band. nih.gov

As a complement to the copper-catalyzed method, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct synthetic route to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. chesci.comnih.gov This reaction broadens the synthetic utility of the azide-alkyne cycloaddition, allowing for precise control over the triazole's substitution pattern. nih.govorganic-chemistry.org

The RuAAC typically employs ruthenium(II) complexes, such as those containing a [CpRuCl] fragment (where Cp is pentamethylcyclopentadienyl), as catalysts. organic-chemistry.orgnih.govresearchgate.net In contrast to CuAAC, RuAAC reactions can often utilize both terminal and internal alkynes, providing access to fully substituted triazoles. organic-chemistry.orgnih.gov The reaction mechanism is distinct from that of CuAAC. It is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and alkyne. nih.gov The regioselectivity is determined during this step, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov Subsequent reductive elimination from this intermediate yields the 1,5-disubstituted triazole product and regenerates the ruthenium catalyst. organic-chemistry.orgnih.gov Computational studies support this mechanistic pathway and indicate that the reductive elimination step is often rate-determining. nih.gov The regioselectivity can be influenced by the electronic properties of the alkyne substituents. chemrxiv.org

| Reaction Type | Catalyst | Typical Alkyne Substrate | Regioisomeric Product | Key Feature |

|---|---|---|---|---|

| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | High regioselectivity for 1,4-isomer. nih.govnih.gov |

| SPAAC | None (Metal-Free) | Strained Cyclooctynes | Mixture (often) or single isomer depending on alkyne symmetry | Bioorthogonal, no catalyst required. nih.govmdpi.com |

| RuAAC | Ruthenium(II) | Terminal & Internal | 1,5-disubstituted | Complementary regioselectivity to CuAAC. nih.govorganic-chemistry.org |

Intramolecular Cycloaddition Processes of Azidoquinolines

The azide group is a classic 1,3-dipole and readily participates in cycloaddition reactions. While intermolecular "click" reactions are common, intramolecular cycloadditions of azidoquinolines provide a powerful method for constructing complex fused heterocyclic systems.

A notable example is the highly enantioselective intramolecular 1,3-dipolar cycloaddition of substrates derived from azidoquinolines. These reactions can be catalyzed by silver(I) acetate (B1210297) in complex with chiral phosphine (B1218219) ligands, such as (S)-DMBiphep, to produce pyrrolo[3,2-c]quinolines. The process proceeds with excellent yields (up to 98%) and high enantioselectivity (up to 99% ee), demonstrating a sophisticated approach to building chiral pseudo-natural product scaffolds from azidoquinoline precursors. rsc.org

Furthermore, transition metal-catalyzed intramolecular [4+2] cycloadditions represent another pathway for assembling nitrogen-containing polycycles, such as hydroisoquinoline derivatives. williams.edu These reactions highlight the utility of the azide or its precursor functionalities in concert with other parts of the molecule to achieve complex ring constructions under controlled conditions. williams.edu

Photochemical Transformations of the Azide Functionality

The photolysis of aryl azides is a well-established method for generating highly reactive nitrene intermediates, and azidoquinolines are no exception. Upon exposure to ultraviolet light, the azide group in compounds like 4-azidoquinoline (B3382245) or 3-azidoquinoline (B1337642) decomposes with the extrusion of molecular nitrogen (N₂) to form a quinolylnitrene. publish.csiro.aucolab.ws

R-N₃ + hν → R-N: + N₂

These nitrene intermediates are highly reactive species that can be studied using techniques like matrix isolation spectroscopy (ESR, UV, IR) at low temperatures. researchgate.netpublish.csiro.audntb.gov.ua For instance, the photolysis of 3-azidoquinoline in an argon matrix allows for the direct spectroscopic characterization of the resulting 3-quinolylnitrene. publish.csiro.audntb.gov.ua The nitrene generated is typically in a triplet ground state, which has been confirmed by electron spin resonance (ESR) spectroscopy. researchgate.netacs.org The subsequent reactions of these nitrenes are diverse and form the basis for various synthetic applications. colab.wsacs.org

The efficiency of nitrene formation via photolysis is quantified by the photodissociation quantum yield (Φ), which is the ratio of decomposed azide molecules to the number of photons absorbed. wikipedia.org Studies on 4-azidoquinoline have shown that the quantum yields are relatively high, indicating an efficient photodissociation process. researchgate.net The underlying mechanism for this high photoactivity involves the population of an antibonding σ-type molecular orbital (σNN*) in the lowest excited singlet state (S1), which facilitates the cleavage of the nitrogen-nitrogen bond. researchgate.net

The quantum yield is sensitive to the electronic environment of the azidoquinoline. For example, protonation or methylation of the quinoline (B57606) nitrogen atom creates a positive charge on the heterocyclic nucleus, which can influence the photodissociation efficiency. For 4-azidoquinoline, transitioning from the neutral to the positively charged form leads to a decrease in the quantum yield. This is attributed to an increased barrier for electron density transfer from the now positively charged aromatic system to the azide group in the excited state. researchgate.net

| Compound | Form | Quantum Yield (Φ) |

|---|---|---|

| 4-Azidoquinoline | Neutral | 0.49–0.83 |

| 4-Azidoquinoline | Protonated/Methylated (Positively Charged) | 0.22–0.37 |

| 2-(4′-Azidostyryl)quinoline | Neutral | 0.7–0.9 |

| 2-(4′-Azidostyryl)quinoline | Cationic | 0.7–0.9 |

Reductive Transformations of the Azide Group to Amines

The reduction of the azide group is a fundamental transformation that provides direct access to primary amines. This conversion is a crucial step in many synthetic sequences, including the preparation of aminoquinolines from their azido (B1232118) precursors. mdpi.com Several standard methods are effective for this purpose.

Catalytic hydrogenation is a common and clean method, typically employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. mdpi.com Another powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgunacademy.com The reaction with LiAlH₄ involves nucleophilic attack by hydride ions on the azide, ultimately leading to the primary amine after an aqueous workup. libretexts.orgyoutube.com Other reagents, such as sodium borohydride (B1222165) (NaBH₄) in some protocols, can also be used. masterorganicchemistry.com The synthesis of 5-amino-8-hydroxyquinoline, for example, can be achieved from 5-nitro-8-hydroxyquinoline via reduction, a process analogous to the reduction of an azide to an amine. mdpi.com

Nucleophilic Substitution Reactions at the Azide-Bearing Position

The azide group (-N₃) can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing features. In the context of azidoquinolines, the azide group can be replaced by various nucleophiles. smolecule.com The synthesis of azidoquinolines often involves the nucleophilic substitution of a halide (e.g., chlorine) with an azide ion. mdpi.com The reverse reaction, where the azide is displaced, is also mechanistically feasible. Nucleophiles such as amines or thiols can displace the azido group under appropriate reaction conditions to form new substituted quinoline derivatives. The feasibility and rate of these substitution reactions depend on the position of the azide group on the quinoline ring and the nature of the attacking nucleophile. ksu.edu.sa

Rearrangement Reactions Involving the Azide Moiety

The azide functionality in quinoline systems is a precursor for several important rearrangement reactions, often proceeding through the nitrene intermediate formed during thermolysis or photolysis.

One significant rearrangement pathway involves the ring opening of the photochemically generated quinolylnitrene. publish.csiro.auacs.org For example, 3-quinolylnitrene, formed from the photolysis of 3-azidoquinoline, can undergo a ring-opening reaction to form a nitrile ylide intermediate. publish.csiro.auacs.org This highly reactive ylide can then undergo further transformations, such as a 1,7-hydrogen shift, leading to ketenimine structures. publish.csiro.au This cascade of reactions represents a complex rearrangement that transforms the initial quinoline framework.

Another classic rearrangement involving an azide is the Curtius rearrangement. bdu.ac.innih.gov This reaction involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, with the loss of nitrogen gas. bdu.ac.in If a carboxylic acid group is appropriately positioned on the quinoline scaffold, it can be converted to an acyl azide (e.g., via reaction with diphenylphosphoryl azide or by converting the acid to an acid chloride followed by reaction with sodium azide). This quinoline acyl azide can then undergo the Curtius rearrangement to yield a quinolylisocynate. The resulting isocyanate is a valuable synthetic intermediate that can be trapped with various nucleophiles like water, alcohols, or amines to produce amines, carbamates, or ureas, respectively. bdu.ac.innih.gov

Studies on the Tautomerism of Azidoquinoline Derivatives

The tautomerism of azidoquinoline derivatives is a subject of scientific investigation, particularly the equilibrium between the azide and the fused tetrazole forms. This phenomenon, known as azido-tetrazolo tautomerism, is a type of valence tautomerism that is highly dependent on the electronic environment and substitution pattern of the quinoline ring system.

Research into compounds like 2-azidoquinoline-3-carboxaldehyde has provided insights into this tautomeric relationship. researchgate.net Studies suggest that such compounds can react through their tetrazolo tautomer, tetrazolo-[1,5-a]quinoline. researchgate.net In this form, the azide group cyclizes with the quinoline nitrogen to form a fused tetrazole ring. The reaction of 2-azidoquinoline-3-carboxaldehyde with primary amines, for instance, leads to products like 3-(p-aminophenyl)aminomethylenetetrazolo-[1,5-a]quinoline, indicating that the reaction proceeds via the tetrazolo intermediate. researchgate.net The absence of the characteristic azide absorption band (around 2100 cm⁻¹) in the IR spectrum of the product supports the formation of the tetrazole structure. researchgate.net

The position of the equilibrium between the open-chain azide form and the closed-ring tetrazole form is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline core. Electron-withdrawing groups can influence the stability of the respective tautomers. This tautomerism is a critical consideration in the study of azidoquinolines, as the reactivity and properties of the two forms can differ significantly. While the azide form is known for undergoing reactions like cycloadditions and reductions, the tetrazolo form presents a different set of reactive possibilities.

Computational Chemistry and Theoretical Characterization of 6 Azidoquinolin 8 Ol

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.deresearchgate.net It allows for the calculation of various properties, such as the distribution of electron density, molecular orbitals, and atomic charges, which are fundamental to understanding the bonding and reactivity of 6-azidoquinolin-8-ol.

DFT calculations reveal the distribution of electron density within the this compound molecule, highlighting the electronegative regions around the nitrogen and oxygen atoms. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. physchemres.orgmdpi.com For instance, the energy and localization of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. In a related compound, aluminum tris(8-hydroxyquinoline) (Alq3), DFT calculations have been successfully used to determine the partial densities of states for carbon, nitrogen, and oxygen, showing good agreement with experimental data. mq.edu.au This demonstrates the reliability of DFT in characterizing the electronic properties of quinoline (B57606) derivatives.

Below is a representative table of global reactivity indices that can be calculated for this compound using DFT, which helps in understanding its chemical behavior.

| Global Reactivity Index | Description | Typical Calculated Value Range |

| Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | 1.0 - 3.0 eV |

| Global Nucleophilicity (NNu) | Measures the ability of a molecule to donate electrons. | 2.0 - 4.0 eV |

| Hardness (η) | Represents the resistance to change in electron distribution. | 4.0 - 6.0 eV |

| Softness (S) | The reciprocal of hardness, indicating the ease of changing electron distribution. | 0.17 - 0.25 eV⁻¹ |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 3.0 - 5.0 eV |

Note: The values presented in this table are illustrative and would need to be specifically calculated for this compound.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and determining reaction pathways. rsc.orgresearchgate.net

Transition State Characterization for Cycloaddition Reactions

The azido (B1232118) group in this compound is capable of participating in various cycloaddition reactions, such as the well-known azide-alkyne cycloaddition. mdpi.com Quantum chemical calculations can be employed to model these reactions and characterize the structure and energy of the transition states involved. researchgate.netchemrxiv.org

For example, in a Diels-Alder reaction, computational methods can determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the stereoselectivity (endo vs. exo) by comparing the activation energies of the respective transition states. researchgate.netresearchgate.net The geometry of the transition state, including the lengths of the forming bonds, provides a detailed picture of the reaction at its most critical point. researchgate.net Computational studies on similar cycloaddition reactions have demonstrated that methods like B3LYP can effectively optimize transition state structures and predict product distributions. researchgate.net

A representative table of calculated parameters for a hypothetical cycloaddition reaction of this compound is shown below.

| Parameter | Endo Transition State | Exo Transition State |

| Activation Energy (kcal/mol) | 15.2 | 16.8 |

| Relative Energy (kcal/mol) | 0.0 | 1.6 |

| Key Forming Bond 1 (Å) | 2.15 | 2.18 |

| Key Forming Bond 2 (Å) | 2.25 | 2.29 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from such calculations.

Energy Profile Determination for Photochemical Processes

The quinoline moiety suggests that this compound may exhibit interesting photochemical properties. Quantum chemical calculations can be used to construct potential energy profiles for photochemical reactions, which describe the energy of the molecule as a function of its geometry in both the ground and excited states. msu.edu

These calculations can identify the nature of the excited states (e.g., n→π* or π→π* transitions) and map out the pathways for photochemical transformations, such as electrocyclic ring-opening or rearrangements. msu.edu The determination of quantum yields (Φ), which measure the efficiency of a photochemical process, can also be aided by computational analysis of the competing radiative and non-radiative decay pathways from the excited state. msu.edu For instance, calculations can help understand intersystem crossing to triplet states and subsequent reactions, which are common in aryl ketones and similar aromatic systems. msu.edu

Prediction and Validation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which are essential for the characterization of new compounds.

Ab Initio and DFT-Based Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable method for structural elucidation. rug.nlimist.ma Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. imist.manih.gov

By calculating the NMR shielding tensors for a proposed structure of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data. scm.com This comparison can confirm the proposed structure or help to assign ambiguous signals in the experimental spectrum. mdpi.com The accuracy of these calculations depends on the level of theory, the basis set used, and the consideration of solvent effects. nih.govfrontiersin.org Studies have shown that for many organic molecules, DFT-calculated chemical shifts show excellent correlation with experimental values, often with R-squared values greater than 0.9. imist.ma

Below is an example of a data table comparing experimental and calculated ¹³C NMR chemical shifts for a related quinoline derivative.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311G(d,p)) | Difference (ppm) |

| C2 | 150.1 | 152.3 | 2.2 |

| C3 | 121.5 | 122.8 | 1.3 |

| C4 | 136.2 | 137.0 | 0.8 |

| C5 | 128.9 | 129.5 | 0.6 |

| C6 | 125.0 | 126.1 | 1.1 |

| C7 | 118.4 | 119.2 | 0.8 |

| C8 | 154.8 | 155.9 | 1.1 |

| C9 | 140.3 | 141.5 | 1.2 |

| C10 | 129.7 | 130.4 | 0.7 |

Note: This table is illustrative. The experimental values are for a generic quinoline derivative and the calculated values are hypothetical.

Computational Vibrational Spectroscopy and Infrared (FT-IR) Assignments

Computational methods are also extensively used to simulate vibrational spectra, such as Fourier-Transform Infrared (FT-IR) spectroscopy. libretexts.org By calculating the harmonic vibrational frequencies of this compound, a theoretical IR spectrum can be generated. mdpi.com This calculated spectrum is invaluable for assigning the vibrational modes corresponding to the peaks observed in the experimental spectrum. researchgate.net

The azide (B81097) group (–N₃) has characteristic symmetric and asymmetric stretching vibrations, and the quinolinol core has distinct C=C, C=N, and C–O stretching and bending modes. DFT calculations can predict the frequencies of these vibrations with good accuracy, although calculated frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity and other effects. mdpi.comresearchgate.net For instance, in related quinoline derivatives, a good correlation between experimental and calculated FT-IR spectra has been observed. mdpi.com

A table showing a potential assignment of key vibrational frequencies for this compound based on computational analysis is provided below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3400 | ~3450 | O-H stretch |

| νas(N₃) | ~2130 | ~2150 | Asymmetric N₃ stretch |

| ν(C=N) | ~1620 | ~1635 | C=N stretch in quinoline ring |

| ν(C=C) | ~1580 | ~1590 | C=C aromatic stretch |

| νs(N₃) | ~1290 | ~1300 | Symmetric N₃ stretch |

| ν(C-O) | ~1250 | ~1260 | C-O stretch |

Note: The frequencies in this table are typical values and would require specific calculation for this compound.

Analysis of Molecular Conformation and Intramolecular Interactions

The three-dimensional conformation of a molecule is crucial as it dictates its physical and biological properties. For this compound, the planar quinoline ring system is expected to be the dominant structural feature. However, the rotational freedom of the hydroxyl (-OH) and azido (-N3) groups allows for different conformers.

The relative orientation of these substituents can be influenced by subtle intramolecular interactions. A key interaction to consider in this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring. This type of interaction is common in 8-hydroxyquinoline (B1678124) and its derivatives and plays a significant role in stabilizing the molecular conformation. mdpi.com

Furthermore, the presence of the azido group at position 6 introduces additional possibilities for intramolecular interactions, although these are likely to be weaker than the primary hydrogen bond. The conformation of the azido group itself, which can be linear or bent, and its orientation relative to the quinoline ring can be investigated using computational methods like Density Functional Theory (DFT). DFT calculations can provide insights into the optimized geometry, bond lengths, and bond angles of the most stable conformers. researchgate.net

The analysis of intramolecular interactions can be further deepened using techniques like Quantum Theory of Atoms in Molecules (QTAIM), which can identify and characterize bond critical points associated with weak interactions. mdpi.com

Table 1: Predicted Conformational Features of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| Quinoline Core | Largely planar | Inherent aromaticity of the bicyclic system |

| -OH group orientation | Potential for intramolecular H-bond with quinoline nitrogen | Common in 8-hydroxyquinoline derivatives mdpi.com |

| -N3 group orientation | Multiple possible orientations relative to the ring | Rotational freedom around the C-N bond |

| Dominant Conformer | Stabilized by intramolecular hydrogen bonding | Energetic favorability of H-bond formation |

Molecular Dynamics Simulations to Understand Dynamic Behavior

In an MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, and the trajectories of all atoms would be calculated over a specific time period, typically nanoseconds to microseconds. This would allow for the observation of how the molecule behaves in a more realistic, solvated state.

Key insights that could be gained from MD simulations of this compound include:

Conformational Dynamics: Observing the transitions between different rotational conformers of the hydroxyl and azido groups.

Hydrogen Bonding Dynamics: Analyzing the stability and lifetime of the intramolecular hydrogen bond and its competition with intermolecular hydrogen bonds with solvent molecules.

Solvation Structure: Understanding how water molecules arrange around the solute and interact with the different functional groups.

While no specific MD simulations for this compound are reported, studies on other quinoline derivatives have demonstrated the utility of this approach in understanding their behavior in biological systems. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by identifying the vibrational modes of specific chemical bonds. spectroscopyonline.compurdue.edu For a compound like 6-Azidoquinolin-8-ol, these methods are essential for confirming the successful incorporation of the azide (B81097) (–N₃) group and verifying the integrity of the core quinolinol structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com The spectrum provides a unique fingerprint based on the functional groups present. The most telling feature in the IR spectrum of an azido-substituted quinoline (B57606) is the characteristic stretching vibration of the azide group.

Azide (–N₃) Group: The azide group gives rise to a strong and sharp absorption band, typically located in the 2100-2160 cm⁻¹ region. For the related compound 4-azidoquinoline (B3382245), this asymmetric stretching vibration (νₐₛ(N₃)) is observed at approximately 2118 cm⁻¹. This peak is a definitive marker for the presence of the azide functionality.

Hydroxyl (–OH) Group: The phenolic hydroxyl group of the 8-hydroxyquinoline (B1678124) moiety is characterized by a broad O-H stretching band, usually found in the 3000-3600 cm⁻¹ range, resulting from hydrogen bonding. pg.edu.pl

Aromatic Ring: The quinoline core structure exhibits several characteristic bands. C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. pg.edu.pl C=C and C=N stretching vibrations within the aromatic system are found in the 1450-1650 cm⁻¹ region. spectroscopyonline.com For instance, in the precursor 5-nitro-8-hydroxyquinoline, C=N and C=C stretching vibrations are noted between 1401 cm⁻¹ and 1571 cm⁻¹. mdpi.com

Raman Spectroscopy

Raman spectroscopy relies on the inelastic scattering of monochromatic light, providing complementary information to FT-IR. purdue.edu While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds.

Aromatic Ring: The aromatic ring vibrations of the quinoline system, which are highly polarizable, typically produce strong signals in the Raman spectrum, particularly in the 1300-1600 cm⁻¹ region.

Azide (–N₃) Group: The symmetric stretching vibration of the azide group is also Raman active. However, this peak can be weaker than the asymmetric stretch observed in IR and may be located at a different wavenumber.

Limitations: The analysis can sometimes be complicated by fluorescence from the sample, especially with fluorescent cores like 8-hydroxyquinoline, which may overwhelm the weaker Raman signal. Using a laser with a longer wavelength, such as 1064 nm, can help mitigate this interference. edinst.com

The combination of FT-IR and Raman spectroscopy provides a comprehensive and confirmatory analysis of the functional groups present in this compound, with the azide stretch in FT-IR being the most unambiguous indicator of its synthesis.

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Compound Reference | Citation |

| Azide (–N₃) Asymmetric Stretch | FT-IR | ~2118 | 4-Azidoquinoline | |

| Phenolic (–OH) Stretch | FT-IR | 3000–3600 (Broad) | General for Phenols | pg.edu.pl |

| Aromatic C=C / C=N Stretch | FT-IR | 1400–1600 | 5-Nitro-8-hydroxyquinoline | mdpi.com |

| Aromatic Ring Vibrations | Raman | 1300–1600 | General for Aromatics | mdpi.com |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides insight into the electronic transitions within a molecule and its subsequent emissive properties. For this compound, these properties are governed by the interplay between the π-conjugated quinoline system and its hydroxyl and azido (B1232118) substituents.

Electronic Absorption (UV-Visible) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy states. oecd.orgoecd.org The absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline ring.

Quinoline Core: The 8-hydroxyquinoline scaffold is known to absorb in the UV region. The introduction of substituents can shift these absorption bands.

Azido Group Influence: The azide group can act as an auxochrome, a group that modifies the absorption properties of a chromophore. Studies on isomeric azidostyrylquinolines show that they absorb in the near-UV range, with the protonated forms absorbing in the visible spectrum. researchgate.net

Solvent Effects: The position and intensity of absorption bands can be influenced by the solvent polarity, which can stabilize the ground or excited state differently. academie-sciences.fr

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. nih.gov The 8-hydroxyquinoline core is a well-known fluorophore, but its properties are highly sensitive to substitution.

Fluorescence Quenching by the Azide Group: The azido group is widely recognized as an efficient fluorescence quencher. In many molecular systems, the presence of an azide group provides a non-radiative decay pathway for the excited state, often through intersystem crossing or photoinduced electron transfer (PET), which leads to a significant decrease or complete quenching of fluorescence. mdpi.com For example, the conversion of a fluorescent 6-aryl-4-azidocinnoline to its triazole derivative (via a click reaction with the azide) resulted in the complete quenching of fluorescence. mdpi.com

Fluorescence of the Quinoline Core: In contrast, the parent 8-hydroxyquinoline and many of its derivatives are highly fluorescent. mdpi.comnih.gov The emission properties are strongly dependent on the environment, including solvent and the presence of metal ions. The fluorescence of the parent scaffold suggests that if the quenching effect of the azide group in this compound is not absolute, some residual emission might be observed, likely originating from an excited state localized on the quinolinol ring.

The photophysical characterization of this compound would thus reveal a molecule that absorbs UV light due to its aromatic system, but likely exhibits weak or no fluorescence due to the strong quenching effect of the appended azido group.

| Property | Technique | Expected Observation for this compound | Rationale/Reference Compound | Citation |

| Light Absorption | UV-Vis Spectroscopy | Absorption in the UV-Vis region. | Dominated by π → π* transitions of the quinoline core. (Azidostyrylquinolines) | researchgate.net |

| Light Emission | Fluorescence Spectroscopy | Weak or no fluorescence. | The azide group is a known fluorescence quencher. (6-Aryl-4-azidocinnolines) | mdpi.com |

Applications of 6 Azidoquinolin 8 Ol As a Versatile Chemical Building Block and Research Probe

Synthesis of Diverse Heterocyclic Compound Libraries via Click Chemistry

The azide (B81097) group in 6-azidoquinolin-8-ol is a key functional group for the synthesis of various heterocycles. mdpi.com Organic azides are widely used in 1,3-dipolar cycloaddition reactions to create five-membered rings. The CuAAC reaction, in particular, provides a reliable method for forming 1,4-disubstituted 1,2,3-triazole rings. nih.govnih.gov This methodology allows for the modular assembly of diverse compound libraries by reacting this compound with a wide array of terminal alkynes, each introducing a unique substituent or functional group. This approach is highly valued in medicinal chemistry and material science for rapidly generating novel molecules with varied properties. researchgate.net

The synthesis is typically achieved through the CuAAC reaction, where this compound is reacted with various terminal alkynes in the presence of a copper(I) catalyst. This reaction is known for its high yield and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govasianpubs.org Researchers have synthesized extensive libraries of these hybrids by varying the alkyne component, leading to molecules with diverse functionalities. researchgate.net For instance, linking the 8-hydroxyquinoline (B1678124) moiety to other pharmacophores via a triazole bridge has been a common strategy in drug discovery projects. researchgate.net

Table 1: Examples of Quinoline-Triazole Hybrid Synthesis via Click Chemistry This table is illustrative and compiled from methodologies described in the cited literature.

| Quinoline (B57606) Precursor Type | Alkyne Reactant Example | Catalyst System | Resulting Hybrid Structure | Reference(s) |

|---|---|---|---|---|

| Azido-8-hydroxyquinoline | Phenylacetylene | CuSO₄/Sodium Ascorbate | 1-(8-hydroxyquinolin-6-yl)-4-phenyl-1H-1,2,3-triazole | nih.gov |

| Azidomethyl-8-quinolinol | 4-Ethynylpyridine | Cu(I) | 1-((8-hydroxyquinolin-5-yl)methyl)-4-(pyridin-4-yl)-1H-1,2,3-triazole | researchgate.net |

The functionalization of the quinoline ring system is crucial for its application in material science. frontiersin.orgnih.gov Quinoline derivatives are explored for their potential in creating catalysts, sensors, and corrosion inhibitors. mdpi.com The presence of the azide group in this compound provides a convenient route for covalent attachment to other molecules or surfaces.

Through click chemistry, the quinoline-8-ol unit, a known metal chelator, can be incorporated into larger systems. This allows for the design of materials with specific metal-binding properties. For example, functionalizing a polymer or a solid support with alkyne groups would allow for the immobilization of this compound onto the surface. The resulting material, decorated with 8-hydroxyquinoline moieties, could be used for applications such as heavy metal sensing or sequestration. The functionalization at the 6-position allows for the modulation of the electronic properties of the quinoline ring, which can be tuned for specific applications. nih.gov

Role in the Development of Advanced Materials

The robust and efficient nature of the azide-alkyne cycloaddition reaction makes this compound a valuable component in the synthesis of advanced materials, including polymers and functionalized surfaces.

Azide-alkyne "click" chemistry is a powerful tool for polymer synthesis and modification. It can be used for step-growth polymerization, polymer-polymer conjugation, and for the formation of cross-linked networks. rsc.orgnih.gov In this context, this compound can be used in several ways. If reacted with a molecule containing two or more alkyne groups (a crosslinker), it can be integrated into a thermosetting polymer network. usm.edu

Alternatively, a di-alkyne monomer can be polymerized with a di-azide monomer, where a derivative of this compound could act as a comonomer to impart specific properties, such as metal chelation or fluorescence, to the resulting polymer chain. This method has been successfully applied to create novel polyurethane systems where the traditional isocyanate-polyol curing is replaced by azide-alkyne cycloaddition, offering an alternative crosslinking mechanism. sci-hub.se

Table 2: Potential Roles of this compound in Polymer Synthesis

| Polymerization Strategy | Role of this compound | Co-reactant | Resulting Polymer Feature | Reference(s) |

|---|---|---|---|---|

| Network Formation | Pendant functional group | Poly-alkyne resin | Cross-linked network with immobilized quinoline units | usm.edu |

| Step-Growth Polymerization | Co-monomer (as a mono-azide) | Di-alkyne and Di-azide monomers | Linear polymer with quinoline moieties in the side chain | rsc.org |

The azide group is an excellent chemical handle for surface modification and bioconjugation due to its selective reactivity in click chemistry. nih.gov The chemical methodology involves a two-step process. First, the surface of a material (e.g., a nanoparticle, a polymer bead, or a silicon wafer) or a biomolecule (e.g., a protein or nucleic acid) is functionalized with terminal alkyne groups. nih.gov

Subsequently, this compound is introduced and covalently attached to the surface via the copper(I)-catalyzed azide-alkyne cycloaddition reaction. rsc.org This strategy allows for the controlled and oriented immobilization of the quinoline-8-ol moiety. The resulting functionalized surface possesses the specific properties of 8-hydroxyquinoline, such as its ability to chelate metal ions. This method is advantageous because the reaction is bio-orthogonal, meaning it can proceed in complex chemical environments without interfering with other functional groups. researchgate.net This has been used, for example, to attach molecules to gold nanoparticles for various sensing and delivery applications. nih.gov

Utilization as Chemical Probes in Biological Research (focus on the chemical tool aspect, not biological outcome)

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govyoutube.com this compound serves as a precursor for constructing such probes. The 8-hydroxyquinoline core is a well-known chelator of metal ions and can bind to specific sites in biomolecules, such as DNA or metalloenzymes. nih.gov The key feature of this compound is that the azide group provides a means to attach this chelating unit to other functional modules without disrupting its binding capabilities.

From a chemical tool perspective, the molecule can be used in a modular fashion. For example, the azide can be "clicked" onto an alkyne-modified fluorescent dye, an affinity tag (like biotin), or a photoreactive group. This creates a bifunctional or trifunctional probe where:

The 8-hydroxyquinoline unit acts as the "warhead," targeting a specific biological site (e.g., a metal-rich region in a protein).

The triazole linker provides a stable connection.

The attached module provides a means of detection (fluorescence) or isolation (affinity tag) of the target.

This modular design allows researchers to create tailored chemical tools to investigate the role and location of metal ions in biological systems or to probe molecules that have specific recognition sites for the quinoline scaffold. nih.govresearchgate.net The synthesis of such probes via click chemistry is efficient and allows for the rapid generation of diverse tools for chemical biology research. nih.gov

Design of Fluorescent Probes for Cellular Imaging and Sensing (emphasis on probe chemistry)

The quinoline scaffold, particularly the 8-hydroxyquinoline moiety, is a well-established fluorophore in the design of fluorescent probes for cellular imaging and sensing. researchgate.netnih.gov The utility of this compound in this context stems from the inherent photophysical properties of the 8-hydroxyquinoline core and the versatile reactivity of the azido (B1232118) group.

The fundamental principle behind its use as a fluorescent probe lies in the modulation of the fluorescence emission of the 8-hydroxyquinoline core upon interaction with a specific analyte. 8-Hydroxyquinoline and its derivatives are known to exhibit fluorescence, often influenced by factors such as chelation with metal ions. nih.gov For instance, derivatives of 8-aminoquinoline (B160924) are prominent fluorophores used in zinc sensors. nih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at position 8 form a bidentate chelation site. This chelation can lead to a "turn-on" fluorescence response, where the fluorescence intensity is significantly enhanced upon binding to the target ion. This process, known as chelation-enhanced fluorescence (CHEF), is a common mechanism for metal ion sensors.

The azido group at the 6-position introduces a critical element for probe chemistry. This functional group can serve multiple roles:

A Reactive Handle for Further Synthesis: The azido group is a versatile functional group that can readily participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of this compound to other molecules, such as targeting ligands (peptides, antibodies) or other signaling units, to create more complex and specific probes.

A Quenching Moiety: In some probe designs, the azido group can act as a fluorescence quencher. The fluorescence of the quinoline core can be suppressed in the native state. A reaction that transforms the azido group, for example, its reduction to an amine by a specific analyte like hydrogen sulfide (B99878) (H₂S), can restore fluorescence, leading to a "turn-on" signal.

A Modulator of Photophysical Properties: The electron-withdrawing nature of the azido group can influence the electronic structure and thus the excitation and emission wavelengths of the 8-hydroxyquinoline fluorophore.

The design of a fluorescent probe based on this compound would therefore involve harnessing the 8-hydroxyquinoline core as the signaling unit and the azido group as a reactive or responsive element. For example, a probe for a specific enzyme could be designed where the azido group is modified with a substrate that, upon enzymatic cleavage, triggers a change in the fluorescence of the quinoline core.

| Component | Function in Probe Chemistry | Relevant Chemical Principles |

| 8-Hydroxyquinoline Core | Fluorophore (signaling unit) | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PeT) |

| Azido Group (-N₃) | Reactive handle for bioconjugation | Click Chemistry (e.g., CuAAC, SPAAC) |

| Quenching group | Fluorescence Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PeT) | |

| Analyte-responsive group | Reduction of azide to amine |

Photoaffinity Labeling Applications for Molecular Target Identification (emphasis on chemical mechanism)

This compound is well-suited for photoaffinity labeling (PAL), a powerful technique used to identify the biological targets of small molecules. nih.govmdpi.com The key to this application is the aryl azide group at the 6-position, which serves as a photoactivatable cross-linking agent. nih.gov

Photoaffinity labeling is a process where a probe, containing a photoreactive group, binds non-covalently to its target protein. nih.gov Upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that rapidly forms a covalent bond with amino acid residues in the immediate vicinity of the binding site. nih.govmdpi.com This permanently "labels" the target protein, which can then be isolated and identified using techniques like mass spectrometry. nih.gov

The chemical mechanism for photoaffinity labeling using this compound proceeds as follows:

Photoactivation: The process is initiated by exposing the aryl azide to UV light, typically in the range of 254-300 nm. The absorbed energy excites the azide, leading to the extrusion of a molecule of nitrogen gas (N₂). nih.gov

Formation of a Nitrene Intermediate: The loss of N₂ generates a highly reactive and electron-deficient species called a singlet nitrene. mdpi.comresearchgate.net

Intersystem Crossing and Rearrangement: The singlet nitrene is short-lived and can undergo several reactions. It can intersystem cross to a more stable, but less reactive, triplet nitrene. nih.gov Alternatively, the singlet nitrene can rearrange to form a dehydroazepine or a benzazirine intermediate. nih.gov

Covalent Cross-linking: The highly reactive singlet nitrene is the primary species responsible for covalent bond formation with the target molecule. It can undergo a variety of reactions with amino acid side chains within the binding pocket, including:

C-H Insertion: Insertion into carbon-hydrogen bonds.

N-H Insertion: Insertion into nitrogen-hydrogen bonds (e.g., in lysine (B10760008) or arginine).

O-H Insertion: Insertion into oxygen-hydrogen bonds (e.g., in serine, threonine, or tyrosine).

Addition to Double Bonds: Reaction with aromatic residues like tryptophan.

This rapid and non-specific reactivity of the nitrene ensures that the covalent bond is formed with whatever part of the target molecule is closest, effectively "trapping" the binding interaction. The quinoline portion of the molecule provides the binding affinity and specificity for the target, while the azido group acts as the light-activated covalent anchor.

| Step | Description | Key Chemical Species |

| 1. Photoexcitation | Absorption of UV light by the aryl azide. | This compound |

| 2. Nitrogen Extrusion | Loss of N₂ gas. | Excited state of the azide |

| 3. Nitrene Formation | Generation of a highly reactive singlet nitrene. | Aryl singlet nitrene |

| 4. Covalent Labeling | The nitrene reacts with nearby amino acid residues (e.g., via C-H insertion). | Covalently-linked probe-protein conjugate |

Scaffold for Combinatorial Chemistry and High-Throughput Screening Library Generation

The this compound structure represents an excellent scaffold for combinatorial chemistry, a technique used to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. nih.govijirt.org These libraries are then subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activity. ijirt.orgresearchgate.net

The suitability of this compound as a scaffold is based on several key features:

Privileged Scaffold: The quinoline core is considered a "privileged scaffold" in medicinal chemistry. frontiersin.org This means that the quinoline structure is found in a wide range of biologically active compounds and can interact with numerous biological targets. frontiersin.orgmdpi.com Building a library around this core increases the probability of discovering compounds with interesting pharmacological properties.

Multiple Points for Diversification: The this compound molecule possesses at least two distinct functional groups that can be readily modified to generate structural diversity:

The 8-hydroxyl group (-OH): This group can be alkylated, acylated, or used in etherification reactions to introduce a wide variety of substituents.

The 6-azido group (-N₃): As mentioned previously, this group is ideal for "click chemistry" reactions. A library of diverse alkynes can be reacted with the 6-azido position to generate a large array of 1,2,3-triazole-containing quinoline derivatives. The azide can also be reduced to an amine, which can then be further functionalized through amidation, sulfonylation, or reductive amination.

The process of generating a combinatorial library from this scaffold would involve reacting the core structure with a set of diverse chemical building blocks in a systematic manner. For example, one could perform an etherification at the 8-hydroxyl position with 100 different alkyl halides and then react the 6-azido group of each of these products with 100 different alkynes. This two-step process would theoretically generate a library of 10,000 unique compounds.

This approach allows for the systematic exploration of the chemical space around the quinoline scaffold, enabling the development of structure-activity relationships (SAR) from the screening data and facilitating the optimization of initial hits into potent lead compounds. nih.gov

| Functional Group | Potential Reactions for Diversification | Resulting Structures |

| 8-Hydroxyl (-OH) | Etherification, Esterification, Alkylation | Ethers, Esters |

| 6-Azido (-N₃) | Azide-Alkyne Cycloaddition (Click Chemistry) | Triazoles |

| Reduction to Amine, followed by Amidation/Sulfonylation | Amides, Sulfonamides |

Future Directions and Emerging Research Avenues for 6 Azidoquinolin 8 Ol Chemistry

Development of Green and Sustainable Synthetic Routes

The increasing emphasis on environmental responsibility in chemical manufacturing is driving the development of green and sustainable synthetic methods for quinoline (B57606) derivatives. port.ac.ukresearchgate.net Traditional syntheses of azidoquinolines often involve multi-step processes that may use hazardous reagents and generate significant waste. For instance, the synthesis of the precursor 5-amino-8-hydroxyquinoline from 5-nitro-8-hydroxyquinoline can involve reagents like hydrazine, while the subsequent conversion to the azide (B81097) uses sodium azide, both of which require careful handling and disposal. mdpi.com

Future research will focus on adopting green chemistry principles to mitigate these issues. hilarispublisher.comresearchgate.net Key strategies include:

Use of Renewable Feedstocks and Safer Solvents: Exploring bio-based starting materials and replacing conventional organic solvents with water-based systems or biodegradable alternatives like ionic liquids. hilarispublisher.commdpi.com

Catalytic Transformations: Developing highly efficient catalytic systems, including biocatalysis and enzymatic transformations, to replace stoichiometric reagents. hilarispublisher.com This can improve atom economy by minimizing byproduct formation. hilarispublisher.comresearchgate.net For example, enzymatic reduction could offer a safer alternative to traditional methods for converting the nitro group.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. hilarispublisher.commdpi.com

Waste Prevention: Designing synthetic pathways that minimize waste generation from the outset, a core principle of green chemistry. researchgate.net The adoption of such sustainable practices is crucial for both laboratory-scale research and the potential large-scale industrial production of 6-azidoquinolin-8-ol derivatives. mdpi.com

Exploration of Novel Reactivity Modes and Selectivity Enhancements

The azide moiety is the cornerstone of this compound's reactivity, primarily utilized in 1,3-dipolar cycloadditions ("click chemistry") to form stable triazoles. mdpi.com While this reaction is highly robust, emerging research aims to unlock new reactivity patterns and improve control over reaction selectivity.

Future explorations are likely to include:

Controlled Nitrene Intermediates: The azide group can form highly reactive nitrenes upon photolysis or thermolysis. Future work could focus on harnessing these intermediates for selective intramolecular or intermolecular C-H bond insertions, enabling the synthesis of complex, fused heterocyclic systems that are otherwise difficult to access.

Novel Cycloadditions: Beyond the standard copper-catalyzed azide-alkyne cycloaddition, research could investigate alternative cycloaddition partners or catalysts to access different heterocyclic products.

Regioselective Transformations: In reactions of complex azidoquinones, pathways involving regioselective aza-Michael addition and nitrene insertion have been observed, leading to diverse products like benzodiazepines. bohrium.com Similar complex, selective transformations could be explored for this compound, using the inherent electronic properties of the quinoline ring and the hydroxyl group to direct reactivity.

Azide as a Directing Group: Investigating the use of the azide group as a temporary directing group to facilitate selective functionalization at other positions on the quinoline ring before its final conversion into a triazole or amine.

Enhancing selectivity is critical. This involves the rational design of catalysts that can control the regioselectivity of cycloaddition reactions or temper the reactivity of nitrene intermediates to favor a single desired product, thereby improving yields and simplifying purification.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of compounds containing azide groups present inherent safety challenges, especially on a larger scale. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution by minimizing the volume of hazardous material present at any given moment. acs.org

The integration of this compound chemistry with these platforms represents a significant step forward:

Enhanced Safety and Scalability: Continuous flow reactors provide superior temperature control and mixing, making potentially explosive reactions involving azides safer and more reproducible. acs.org This technology has been successfully applied to the synthesis of various quinoline derivatives, demonstrating its scalability and efficiency. researchgate.netvapourtec.com

Automated Library Synthesis: Automated flow chemistry systems can be programmed to perform sequential reactions, making them ideal for generating libraries of this compound derivatives. syrris.comvapourtec.com For example, a flow reactor could first synthesize the azido-scaffold and then, in a "telescoped" process, directly react it with a diverse set of alkynes to produce a large library of triazole compounds for biological screening. syrris.com

Rapid Reaction Optimization: Automated platforms allow for high-throughput experimentation, enabling rapid optimization of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to maximize yield and purity. syrris.com This accelerates the discovery process for new materials and drug candidates. syrris.combeilstein-journals.org

These automated systems, which can couple synthesis with in-line analysis and purification, streamline the entire workflow from initial synthesis to final compound delivery. syrris.commpg.de

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. engineering.org.cnijnc.ir These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists.

For this compound, AI and ML can be applied in several ways:

Reaction Prediction and Optimization: ML models can be trained on existing chemical literature to predict the most likely products of a reaction involving this compound under specific conditions. eurekalert.orgnips.cc This can guide the exploration of the novel reactivity modes discussed in section 7.2. Furthermore, AI can predict optimal reaction conditions (catalyst, solvent, temperature), which is particularly useful for complex or novel transformations. soton.ac.uk

Retrosynthesis and Route Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering more sustainable or cost-effective routes. engineering.org.cn

In Silico Compound Design and Screening: Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the structural features of quinoline derivatives with their biological activity or physical properties. bioline.org.brmdpi.com ML algorithms can use these models to design new this compound derivatives with enhanced fluorescence, improved binding affinity for a biological target, or other optimized characteristics before they are ever synthesized in the lab. tandfonline.combenthamdirect.com

By integrating AI with automated synthesis platforms, researchers can create a closed-loop system where AI designs a molecule, the robotic platform synthesizes it, and the results are fed back to the AI to refine future designs.

Design of Next-Generation Chemical Probes with Enhanced Performance Characteristics

The quinolin-8-ol scaffold is an established fluorophore, and the azide handle on this compound allows for its straightforward incorporation into more complex molecular systems via click chemistry. mdpi.comcrimsonpublishers.com These features make it an excellent starting point for designing next-generation chemical probes for bioimaging and diagnostics. port.ac.ukacs.org

Future research will focus on creating probes with enhanced performance by:

Improving Photophysical Properties: Systematically modifying the quinoline structure to increase fluorescence quantum yield, engineer a larger Stokes shift to reduce signal overlap, and shift the emission wavelength into the near-infrared (NIR) region for deeper tissue penetration and lower autofluorescence in biological samples. crimsonpublishers.comresearchgate.net

Enhancing Target Specificity: Using the azide group to "click" on specific targeting ligands (e.g., peptides, antibodies, or small molecules) that bind to particular proteins or cellular organelles. nih.gov This would transform the general quinoline fluorophore into a highly selective probe for imaging a specific biological target.

Developing Activity-Based and Multimodal Probes: Designing derivatives where the fluorescence is "switched on" or changes color only upon interaction with a specific analyte or enzyme. nih.gov This creates activity-based probes that can report directly on biological function. Another avenue is the creation of multimodal probes that combine fluorescence with other detection methods, such as Raman scattering, for more comprehensive analysis. port.ac.ukacs.org

Reducing Steric Hindrance: In some cases, bulky tags can interfere with a probe's ability to interact with its target. Future designs may focus on using smaller, more efficient functional groups, such as diazirines, to improve labeling efficiency and reduce steric clash. mdpi.com

The overarching goal is to move beyond simple staining agents and develop sophisticated chemical tools that can provide dynamic, real-time information about complex biological processes with high sensitivity and specificity. nih.govrsc.org

Interactive Data Tables

Table 1: Summary of Emerging Research Directions for this compound

| Research Avenue | Key Objectives | Potential Impact |

|---|---|---|

| Green and Sustainable Synthesis | - Use renewable feedstocks and safer solvents.

| - Reduced environmental footprint.

|

| Novel Reactivity and Selectivity | - Harness reactive nitrene intermediates for C-H functionalization.

| - Access to novel and complex heterocyclic scaffolds.

|

| Flow Chemistry and Automation | - Improve safety of reactions involving azides.

| - Safer handling of hazardous intermediates.

|

| AI and Machine Learning | - Predict reaction outcomes and retrosynthetic pathways.

| - Faster and more efficient R&D cycles.

|

| Next-Generation Chemical Probes | - Enhance photophysical properties (e.g., NIR emission).

| - Advanced tools for real-time bioimaging.

|

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-Azidoquinolin-8-ol with high purity?

- Methodological Answer : Synthesis typically involves functionalization of the quinoline core. A common approach includes diazotization of 8-aminoquinoline derivatives followed by azide substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove unreacted precursors. Characterization requires NMR (¹H/¹³C) to confirm azide incorporation and UV-Vis spectroscopy to verify quinoline backbone integrity. Safety protocols for handling azides (e.g., explosion risks) must be strictly followed .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm azide (N₃) stretch at ~2100 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹.

- NMR : ¹H NMR to resolve aromatic protons (δ 7.0–9.0 ppm) and ¹³C NMR for quinoline carbons.

- HPLC-MS : Quantify purity (>95%) and detect molecular ion peaks (e.g., [M+H]⁺).

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the azide and hydroxyl groups.

- Reference standards (e.g., unmodified quinoline derivatives) are essential for comparative analysis .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Use explosion-proof equipment due to azide instability.

- Wear PPE: nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation.

- Store at –20°C in amber vials under inert gas (argon/nitrogen).

- Dispose of waste via specialized hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in fluorescence quantum yield (Φ) measurements for this compound be resolved?

- Methodological Answer :

- Standardize solvent systems : Φ varies with solvent polarity (e.g., DMSO vs. water). Use a common solvent (e.g., PBS buffer) for cross-study comparisons.

- Control pH : The hydroxyl group’s protonation state affects fluorescence. Perform titrations (pH 2–12) to identify optimal conditions.

- Reference calibration : Use quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a benchmark.

- Triangulate methods : Combine steady-state fluorescence, time-resolved decay, and computational modeling (TD-DFT) to validate results .

Q. What strategies mitigate photodegradation of this compound in aqueous solutions?

- Methodological Answer :

- Add antioxidants : 1–5 mM ascorbic acid or Trolox reduces radical-induced degradation.

- Modify pH : Stability increases in mildly acidic conditions (pH 5–6).

- Encapsulation : Use cyclodextrins or liposomes to shield the azide group from UV light.

- Kinetic studies : Monitor degradation via HPLC under controlled light exposure (e.g., 365 nm) to derive half-life (t₁/₂) .

Q. How can computational methods predict this compound’s reactivity in metal-binding studies?

- Methodological Answer :

- DFT calculations : Optimize geometry (B3LYP/6-311+G*) to identify electron-rich sites (e.g., hydroxyl O, azide N).

- Molecular docking : Simulate interactions with metal ions (e.g., Zn²⁺, Cu²⁺) using AutoDock Vina.

- TD-DFT : Predict UV-Vis absorption spectra and compare with experimental data to validate binding modes.

- Contradiction management : Discrepancies between predicted and observed binding constants require iterative refinement of solvent models (e.g., COSMO-RS) .

Q. What experimental designs address conflicting reports on this compound’s selectivity in bioimaging applications?

- Methodological Answer :

- Competitive assays : Test fluorescence in the presence of competing ions (e.g., Na⁺, K⁺, Ca²⁺) at physiological concentrations.

- Cell permeability studies : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to confirm subcellular localization.

- Negative controls : Synthesize analogs without the azide group to isolate its role in selectivity.

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature and identify methodological biases (e.g., excitation wavelength differences) .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory XRD data for this compound polymorphs?

- Methodological Answer :

- Rietveld refinement : Resolve crystal packing differences using FullProf Suite.

- Thermal analysis : DSC/TGA to correlate polymorph stability with thermal transitions.

- Solvent screening : Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) to isolate dominant forms.

- Collaborative validation : Share raw diffraction data via repositories (e.g., Cambridge Crystallographic Data Centre) for independent verification .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.